molecular formula C11H7ClOS B062531 4-(2-Thienyl)Benzoyl Chloride CAS No. 181132-70-7

4-(2-Thienyl)Benzoyl Chloride

Cat. No. B062531
CAS RN: 181132-70-7
M. Wt: 222.69 g/mol
InChI Key: WWIBCNCKODGBTI-UHFFFAOYSA-N
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Description

4-(2-Thienyl)Benzoyl Chloride is a chemical compound with the empirical formula C11H7ClOS and a molecular weight of 222.69 . It is part of a unique collection of compounds offered for basic research purposes .


Molecular Structure Analysis

The molecular structure of 4-(2-Thienyl)Benzoyl Chloride contains a total of 22 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 acyl halogenide (aromatic), and 1 Thiophene .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Thienyl)Benzoyl Chloride are not detailed in the available resources, benzoyl chlorides are known to react with hot water to produce benzoic acid and hydrochloric acid .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

Thiophene derivatives, such as 4-(2-Thienyl)Benzoyl Chloride, are a class of compounds that have garnered significant interest due to their wide range of biological activities. They are pivotal for medicinal chemists in the development of advanced compounds with diverse biological effects . These derivatives exhibit pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. The incorporation of 4-(2-Thienyl)Benzoyl Chloride into coatings can enhance the durability and lifespan of metals by preventing oxidative degradation .

Pharmacology: Anticancer Agents

Specific thiophene derivatives have been studied for their anticancer properties. For instance, certain compounds have demonstrated potent effects on human tumor cell lines, indicating the potential of 4-(2-Thienyl)Benzoyl Chloride as a precursor in synthesizing anticancer agents .

Synthetic Chemistry: Heterocyclization Reactions

4-(2-Thienyl)Benzoyl Chloride can be involved in various heterocyclization reactions to synthesize thiophene derivatives. These reactions include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating aminothiophene derivatives and other complex structures .

Neuroscience: Synthesis of Anesthetics

Thiophene derivatives are also used in neuroscience, particularly in the synthesis of anesthetics. For example, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker .

Safety and Hazards

When handling 4-(2-Thienyl)Benzoyl Chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-thiophen-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBCNCKODGBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379993
Record name 4-(2-Thienyl)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181132-70-7
Record name 4-(2-Thienyl)Benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 181132-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3 g of 4-(2-thienyl)benzoic acid and 30 ml of sulfonyl chloride is refluxed for 45 minutes and the solvent removed. The residue is dissolved in carbon tetrachloride and the solvent removed under vacuum (2-times) to give 4-(2-thienyl) benzoyl chloride. To a cooled (0° C.) solution of 2.0 g of 5,11-dihydro-10H-dibenz[b,e][1,4]diazepine and 7 ml of N,N-diisopropylethylamine in 30 ml of dichloromethane is added dropwise a solution of 3.15 g of 4-(2-thienyl)benzoyl chloride in 30 ml of dichloromethane. The mixture is stirred at room temperature for 16 hours and diluted with 50 ml of chloroform. The solution is washed with 30 ml each of water, 2N HCl, saturated NaHCO3, water and dried (Na2 SO4). The solvent is removed under vacuum and the residue (3.1 g) chromatographed on silica gel (column) with hexane-ethyl acetate (2:1) as eluent to give 1.8 g of solid, m.p. 114° C.-116° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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